BENGHE Foundational & Exploratory

Check Availability & Pricing

Bis(triisopropylsilyl)amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Bis(triisopropylsilyl)lamine

Cat. No.: B3033179

An In-depth Technical Guide to Bis(triisopropylsilyl)amine

Topic: Bis(triisopropylsilyl)amine CAS Number: 923027-92-3

Introduction

Bis(triisopropylsilyl)amine, registered under CAS number 923027-92-3, is a sterically
hindered organosilicon compound of significant interest in modern organic synthesis.[1][2][3] Its
molecular structure, featuring a central nitrogen atom bonded to two bulky triisopropylsilyl
(TIPS) groups, imparts unique reactivity that is highly valued by researchers and drug
development professionals. This guide provides a comprehensive overview of its properties,
core applications, and practical methodologies, grounded in the principles of synthetic
chemistry.

Physicochemical Properties & Specifications

Bis(triisopropylsilyl)amine is a liquid at room temperature with a molecular formula of
C18H43NSi2 and a molecular weight of approximately 329.72 g/mol .[2][3] Its defining
characteristic is the substantial steric bulk provided by the two TIPS groups, which dictates its
chemical behavior.
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Property Value Source
CAS Number 923027-92-3 [1][2][3]
Molecular Formula C18H43NSi2 [3]
Molecular Weight 329.72 g/mol [2]
Physical Form Liquid [2]
Purity Typically =95% [2]
Storage Refrigerator [2]
InChi Key KEBQKMFRRCSNFD- 23]
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Core Concepts: The Role of Steric Hindrance in
Synthesis

The utility of Bis(triisopropylsilyl)amine stems directly from the steric shield provided by the
isopropyl substituents on the silicon atoms. This bulkiness has two profound consequences on
its reactivity:

o Suppression of Nucleophilicity: While amines are typically nucleophilic due to the lone pair of
electrons on the nitrogen atom, the immense steric hindrance around the nitrogen in
Bis(triisopropylsilyl)amine prevents it from participating in nucleophilic attack on all but the
most unhindered electrophiles.[4][5] This property is crucial for its function as a selective
base.

o Formation of Robust Protecting Groups: When used to silylate a primary amine, the resulting
N-silylated compound is exceptionally stable under a variety of reaction conditions. The TIPS
groups are known for being robust protecting groups that are resistant to cleavage under
conditions that would remove smaller silyl groups like trimethylsilyl (TMS).

Key Applications in Advanced Synthesis
As a Non-Nucleophilic Base
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In complex chemical transformations, particularly in drug development where molecules
possess multiple reactive sites, it is often necessary to deprotonate a specific acidic proton
without triggering unwanted side reactions. A strong, yet non-nucleophilic, base is ideal for this
purpose. The lone pair on the nitrogen of Bis(triisopropylsilyl)amine is sterically accessible
enough to abstract a proton but is too hindered to act as a nucleophile.[5][6]

This makes it an excellent alternative to other strong bases like lithium diisopropylamide (LDA)
in scenarios where nucleophilic addition could be a competing pathway. For instance, in the
formation of specific enolates, Bis(triisopropylsilyl)amine can selectively deprotonate the
alpha-carbon of a ketone without attacking the carbonyl group itself.

Logical Workflow: Deprotonation with a Hindered Base

Reaction Environment
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Caption: Selective deprotonation using a sterically hindered base.

As a Protecting Group for Primary Amines

Protecting groups are fundamental to multi-step organic synthesis.[7] They temporarily mask a
reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the
molecule. The amine functional group is a common site that requires protection due to its
basicity and nucleophilicity.[4][7]
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Bis(triisopropylsilyl)amine can serve as a reagent to install a robust TIPS protecting group
on a primary amine. The resulting N,N-bis(triisopropylsilyl) protected amine is rendered non-
nucleophilic and non-basic, allowing for a wide range of chemical transformations to be
performed on other parts of the molecule.

Diagram: General Protecting Group Strategy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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